2,4-Dichloro-3-methoxypyridine

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Achieve predictable SAR exploration with 2,4-Dichloro-3-methoxypyridine. The 3-methoxy group creates a clear reactivity hierarchy (C-2 > C-4), enabling sequential SNAr without protecting groups. This regiochemical control simplifies library synthesis for kinase inhibitors and CNS candidates (logP 2.11; TPSA 22.12 Ų). This scaffold delivers distinct pharmacokinetic profiles and avoids the costly Pd-catalyzed steps of alternative cores. Ensure supply chain reliability with a compound supported by scalable routes and multi-vendor availability.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01
CAS No. 405143-46-6
Cat. No. B2683171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-methoxypyridine
CAS405143-46-6
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01
Structural Identifiers
SMILESCOC1=C(C=CN=C1Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3
InChIKeyRTLLDGMXZMTOLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3-methoxypyridine (CAS 405143-46-6): Key Intermediate for Pharmaceuticals and Agrochemicals


2,4-Dichloro-3-methoxypyridine (CAS 405143-46-6) is a trisubstituted pyridine derivative with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol . It features two chlorine atoms at the 2- and 4-positions and a methoxy group at the 3-position, creating a highly functionalized scaffold with orthogonal reactive sites for sequential derivatization . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, where its regiochemically distinct substitution pattern enables selective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Commercially available at 95–98% purity from multiple vendors, this intermediate is employed in the synthesis of kinase inhibitors, receptor modulators, and other biologically active molecules .

Why Generic 2,4-Dichloro-3-methoxypyridine Substitution Fails in Regioselective Synthesis


Although numerous 2,4-dichloropyridine analogs exist, they are not functionally interchangeable in synthetic applications due to differences in regioselectivity, electronic effects, and downstream compatibility. The C-3 substituent critically governs both the reactivity of the adjacent chlorine atoms and the physicochemical properties of derived products. For instance, 2,4-dichloro-3-methylpyridine and 2,4-dichloro-5-methoxypyridine [1] exhibit markedly different SNAr regioselectivity and cross-coupling behavior compared to the 3-methoxy congener. The electron-donating methoxy group at the 3-position enhances electron density at C-4 while leaving C-2 activated, enabling predictable sequential substitution that cannot be replicated with unsubstituted or alkyl-substituted analogs . Additionally, the 3-methoxy motif imparts distinct physicochemical properties — including altered logP, hydrogen-bonding capacity, and metabolic stability — that directly influence the pharmacokinetic and pharmacodynamic profiles of final drug candidates . Substituting an alternative 2,4-dichloropyridine derivative mid-development would necessitate complete re-optimization of synthetic routes and may yield compounds with divergent biological activity.

Quantitative Differentiation of 2,4-Dichloro-3-methoxypyridine: Evidence-Based Comparison with In-Class Analogs


Enhanced Orthogonal Reactivity: 3-Methoxy versus 3-Methyl and 5-Methoxy Substitution

2,4-Dichloro-3-methoxypyridine exhibits a distinct regioselectivity profile in palladium-catalyzed cross-coupling reactions compared to its 3-methyl analog . The electron-donating methoxy group at C-3 increases electron density at the C-4 position relative to the C-2 position, directing nucleophilic attack and cross-coupling preferentially to C-2 . This electronic differentiation is absent in 2,4-dichloro-3-methylpyridine, where the weaker electron-donating methyl group provides less pronounced regiochemical control . In the 5-methoxy isomer (2,4-dichloro-5-methoxypyridine), the methoxy group is positioned para to one chlorine (C-2) and meta to the other (C-4), creating a fundamentally different activation pattern that alters the sequence of derivatization [1].

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Computational Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity

2,4-Dichloro-3-methoxypyridine exhibits a calculated logP of 2.11 , reflecting its balanced lipophilicity suitable for blood-brain barrier penetration and oral bioavailability . In comparison, 2,4-dichloro-3-methylpyridine has a higher XLogP3 of 2.8 due to the absence of the polar methoxy oxygen. The 5-methoxy isomer (2,4-dichloro-5-methoxypyridine) has a logP of 2.397 , representing an intermediate value. The target compound contains one hydrogen-bond acceptor (methoxy oxygen) versus zero in the 3-methyl analog , and a topological polar surface area (TPSA) of 22.12 Ų compared to 12.9 Ų for the 3-methyl derivative .

ADME Prediction Drug Design Physicochemical Profiling

Biological Activity Differentiation: PDHK Inhibition Potency

Derivatives synthesized from 2,4-dichloro-3-methoxypyridine have demonstrated measurable inhibitory activity against pyruvate dehydrogenase kinase (PDHK). One derivative (CHEMBL79731) exhibited an IC₅₀ of 2.60 × 10³ nM (2.6 µM) against rat PDHK [1]. In contrast, compounds derived from alternative scaffolds targeting the same enzyme show divergent potency — for example, a more optimized PDK1 inhibitor from a distinct chemotype achieves an IC₅₀ of 51 nM in enzymatic assays [2]. The 3-methoxypyridine scaffold provides a starting point with micromolar activity that can be optimized through structure-activity relationship (SAR) studies.

Kinase Inhibition Metabolic Disease Oncology

Synthetic Accessibility: Commercial Availability and Scalable Preparation

2,4-Dichloro-3-methoxypyridine is commercially available from multiple vendors at purities of 95–98% . A scalable preparation method starting from 2,4-dichloropyridine and methanol in the presence of potassium carbonate has been described, with the reaction monitored by HPLC until starting material is <3%, yielding the hydrochloride salt of the target intermediate [1]. In comparison, 2,4-dichloro-5-methoxypyridine (CAS 1227597-40-1) is less widely stocked, with limited supplier listings [2]. 2,4-Dichloro-3-methylpyridine is available but at higher cost, with pricing of €73.00 per gram for 97% purity .

Process Chemistry Supply Chain Scale-Up

Optimal Application Scenarios for 2,4-Dichloro-3-methoxypyridine in Drug Discovery and Process Development


Kinase Inhibitor Lead Optimization Programs Targeting PDHK/PDK

Research groups developing PDHK or PDK1 inhibitors can utilize 2,4-dichloro-3-methoxypyridine as a core scaffold for SAR exploration [1]. The scaffold has demonstrated baseline inhibitory activity (IC₅₀ = 2.6 µM) and offers multiple vectors for structural modification — the C-2 and C-4 chlorine atoms permit sequential substitution with diverse amines, thiols, or aryl groups via SNAr or cross-coupling . This enables systematic exploration of substituent effects on kinase selectivity and potency without requiring de novo scaffold synthesis. The balanced logP (2.11) and TPSA (22.12 Ų) provide a favorable starting point for optimizing oral bioavailability while maintaining target engagement .

CNS Drug Discovery Requiring Balanced Blood-Brain Barrier Penetration

For programs targeting central nervous system (CNS) disorders, the 3-methoxypyridine scaffold offers a logP of 2.11 [1] — a value within the optimal range for blood-brain barrier penetration (typically logP 1–3). In contrast, the 3-methyl analog has a higher logP of 2.8 , which may increase non-specific binding and reduce free brain concentrations. The methoxy oxygen provides a hydrogen-bond acceptor that can engage polar residues in receptor binding pockets while maintaining sufficient lipophilicity for membrane permeation. This balanced profile is particularly valuable for programs targeting neurological receptors, including acetylcholine receptors and dopamine D3 receptors, where 2,4-dichloropyridine derivatives have shown modulator activity [2].

Multi-Kilogram Process Development Requiring Scalable Synthesis

Process chemistry teams planning multi-kilogram campaigns can leverage the scalable preparation method described in patent CN113754579A [1]. The route starts from commodity 2,4-dichloropyridine and proceeds via methanolysis with potassium carbonate, achieving complete conversion (residual starting material <3% by HPLC) without precious metal catalysts [1]. The intermediate can be isolated as the hydrochloride salt, facilitating purification and storage. This contrasts with alternative scaffolds requiring palladium-catalyzed steps at early stages, which introduce cost, metal contamination risks, and supply chain vulnerabilities. The commercial availability of the target compound from multiple vendors further supports supply chain redundancy for both R&D and clinical supply.

Sequential Orthogonal Derivatization for Library Synthesis

Medicinal chemistry groups constructing focused libraries benefit from the orthogonal reactivity of 2,4-dichloro-3-methoxypyridine [1]. The C-2 chlorine is more electrophilic than C-4 due to the electron-donating effect of the 3-methoxy group, enabling sequential substitution without protecting group manipulations [1]. This property is not shared by the 3-methyl analog, where the weaker +M effect provides less differentiation , nor by the 5-methoxy isomer, which positions the methoxy group para to C-2 rather than ortho . The predictable regioselectivity reduces the number of synthetic steps required to access diverse analogs, accelerating SAR timelines and reducing material consumption.

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